molecular formula C7H12FNO2 B1470941 2-(4-Fluoropiperidin-1-yl)acetic acid CAS No. 1228821-69-9

2-(4-Fluoropiperidin-1-yl)acetic acid

Cat. No. B1470941
CAS RN: 1228821-69-9
M. Wt: 161.17 g/mol
InChI Key: LZLWPRWUCZXJMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-(4-Fluoropiperidin-1-yl)acetic acid” is a chemical compound with the molecular formula C7H12FNO2 . It has a molecular weight of 179.17 . This compound is solid in its physical form .


Molecular Structure Analysis

The InChI code for “2-(4-Fluoropiperidin-1-yl)acetic acid” is 1S/C7H11F2NO2/c8-7(9)1-3-10(4-2-7)5-6(11)12/h1-5H2,(H,11,12) . This code provides a specific description of the molecule’s structure.


Physical And Chemical Properties Analysis

“2-(4-Fluoropiperidin-1-yl)acetic acid” is a solid compound . Its molecular weight is 179.17 .

Scientific Research Applications

Drug Design and Development

2-(4-Fluoropiperidin-1-yl)acetic acid: is a valuable synthetic intermediate in medicinal chemistry. Its piperidine core is a common motif in pharmaceuticals due to its bioactive properties . The fluorine atom’s presence can enhance the compound’s metabolic stability and modify its interaction with biological targets, making it a candidate for the development of new therapeutic agents.

Synthesis of Piperidine Derivatives

This compound serves as a precursor for synthesizing various piperidine derivatives, which are crucial in creating compounds with potential pharmacological activities . These derivatives can be designed to interact with specific receptors or enzymes within biological systems, leading to the discovery of new drugs.

Biological Activity Studies

The introduction of the fluorine atom into piperidine rings can significantly impact the biological activity of these molecules. Researchers utilize 2-(4-Fluoropiperidin-1-yl)acetic acid to study its effects on biological systems, which could lead to insights into the development of drugs with improved efficacy and reduced side effects .

properties

IUPAC Name

2-(4-fluoropiperidin-1-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12FNO2/c8-6-1-3-9(4-2-6)5-7(10)11/h6H,1-5H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZLWPRWUCZXJMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1F)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Fluoropiperidin-1-yl)acetic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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